![molecular formula C18H18N2O2S B2805550 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole CAS No. 863001-50-7](/img/structure/B2805550.png)

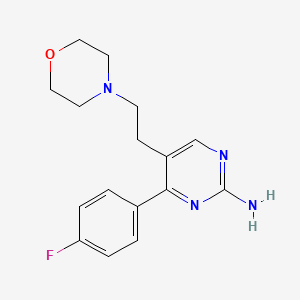

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole

Übersicht

Beschreibung

The compound is a derivative of dihydroisoquinoline, a type of isoquinoline. Isoquinolines are heterocyclic organic compounds and are part of many bioactive molecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Dihydroisoquinolines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could also provide some predictions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

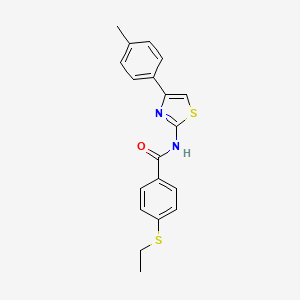

A series of compounds, including those similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole, have been synthesized and characterized, revealing notable activities in various biological assays. These compounds have demonstrated significant psychotropic, anti-inflammatory, and cytotoxic properties in vivo and in vitro. Their sedative actions, anti-inflammatory effects, selective cytotoxicity against tumor cell lines, and antimicrobial actions indicate a broad range of potential therapeutic applications. The structural characteristics and physicochemical parameters of these compounds correlate with their biological activities, suggesting that specific structural features may enhance their efficacy (Zablotskaya et al., 2013).

Antimicrobial and Antiproliferative Properties

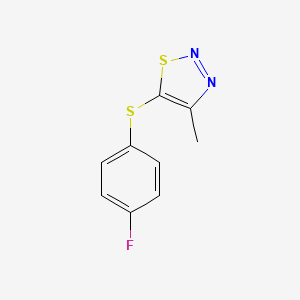

Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the chemical structure , have been investigated for their biological activities. These compounds, including those with 2,5-dimethoxybenzylidene and 3,4-dimethoxyquinolin-2-yl groups, exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Notably, some compounds showed potent cytotoxicity against cancer cell lines, indicating their potential in cancer therapy. Molecular docking studies further elucidated the mechanism behind their anti-cancer and anti-bacterial properties, offering insights into how structural elements influence biological activity (Gür et al., 2020).

Phytochemical Constituents and Structural Analysis

In the phytochemical study of Calycotome villosa subsp. intermedia seeds, a new dihydroisoquinoline-N-oxide alkaloid was isolated, showcasing the diversity of natural compounds with dihydroisoquinoline structures. This compound's structure was elucidated through extensive spectroscopic analysis and X-ray diffraction, highlighting the importance of structural determination in understanding the biological potential of such molecules (Elkhamlichi et al., 2017).

Analgesic and Anti-Inflammatory Activities

Compounds incorporating the 3,4-dihydroisoquinoline motif have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies revealed that certain derivatives possess analgesic effects comparable to conventional drugs like sodium metamizole and exhibit significant anti-inflammatory activities. This suggests their potential as novel therapeutic agents for pain and inflammation management (Yusov et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the NR1/2B subtype of NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.

Mode of Action

This compound acts as an antagonist at the NR1/2B subtype of NMDA receptors . This means it binds to these receptors and blocks their activity, preventing the normal action of glutamate, the neurotransmitter that usually activates these receptors.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-21-14-7-8-15(22-2)17-16(14)19-18(23-17)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZGRPZXTKBFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326033 | |

| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

863001-50-7 | |

| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)

![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)